molecular formula C23H27BrO7 B13853013 Bromo Empagliflozin

Bromo Empagliflozin

Cat. No.: B13853013
M. Wt: 495.4 g/mol
InChI Key: WETJYJMFYZMTCR-QZMOQZSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Bromo Empagliflozin involves several steps, starting with the reaction of 5-bromo-2-chlorobenzoic acid and anisole to form 5-bromo-2-chlorophenyl-4-methoxyphenyl-ketone. This intermediate undergoes a reduction reaction to yield 5-bromo-2-chloro-4’-methoxydiphenylmethane. The next step involves a coupling reaction with 2,3,4,6-O-tetrapivaloyl-alpha-D-bromo-glucopyranose to produce a key intermediate. This intermediate is then demethylated and reacted with (S)-3-iodo-tetrahydrofuran under alkaline conditions to form this compound .

Chemical Reactions Analysis

Bromo Empagliflozin can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its effects on glucose metabolism can be studied in cellular and animal models.

    Medicine: As a derivative of Empagliflozin, it may have potential therapeutic applications in managing diabetes and related conditions.

    Industry: It can be used in the development of new pharmaceuticals and chemical processes

Mechanism of Action

Bromo Empagliflozin, like Empagliflozin, inhibits the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased glucose excretion through urine. The primary molecular target is SGLT2, but it may also affect other pathways involved in glucose metabolism and renal function .

Comparison with Similar Compounds

Bromo Empagliflozin can be compared with other SGLT2 inhibitors such as:

Properties

Molecular Formula

C23H27BrO7

Molecular Weight

495.4 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-bromo-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H27BrO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1

InChI Key

WETJYJMFYZMTCR-QZMOQZSNSA-N

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Br

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Br

Origin of Product

United States

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